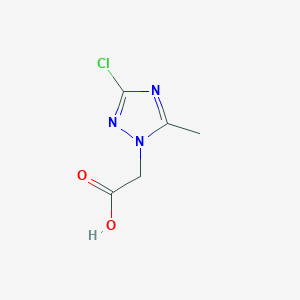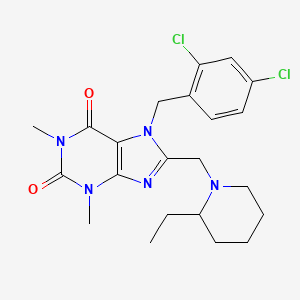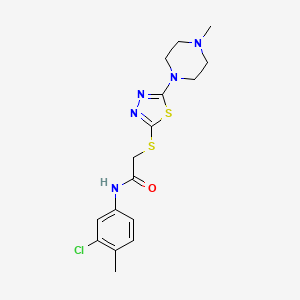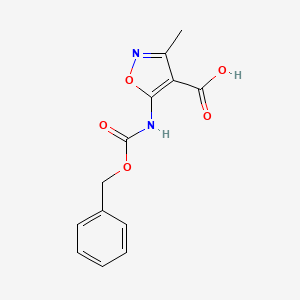
(3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetic acid is a compound that belongs to the class of 1,2,4-triazoles . Triazoles are very interesting compounds as they play an important role in chemopreventive and chemotherapeutic effects on cancer . They might also be suitable as antiviral and anti-infective drugs .
Molecular Structure Analysis
The molecular formula of (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetic acid is C3H4ClN3 . The InChI string is InChI=1S/C3H4ClN3/c1-2-5-3 (4)7-6-2/h1H3, (H,5,6,7) . The canonical SMILES string is CC1=NC(=NN1)Cl .
Physical And Chemical Properties Analysis
The molecular weight of (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetic acid is 117.54 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass is 117.0093748 g/mol and the monoisotopic mass is also 117.0093748 g/mol . The topological polar surface area is 41.6 Ų .
Aplicaciones Científicas De Investigación
Drug Discovery
1,2,3-Triazoles, the core structure in the compound, have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-Triazoles are also used in organic synthesis . They have high chemical stability and strong dipole moment, which make them useful in various synthetic processes .
Polymer Chemistry
The compound can be used in polymer chemistry due to the presence of 1,2,3-triazoles . These structures can impart unique properties to polymers, making them suitable for various applications .
Supramolecular Chemistry
1,2,3-Triazoles have applications in supramolecular chemistry . They can act as building blocks in the creation of complex structures .
Bioconjugation
The compound can be used in bioconjugation processes . This involves attaching biological molecules to other substances, which can be useful in various fields such as drug delivery .
Chemical Biology
In the field of chemical biology, 1,2,3-triazoles can be used for various purposes . For example, they can be used to study biological systems or to develop new therapeutic agents .
Fluorescent Imaging
1,2,3-Triazoles have found applications in fluorescent imaging . They can be used to create fluorescent probes for imaging biological systems .
Materials Science
Finally, the compound can be used in materials science . The unique properties of 1,2,3-triazoles can be leveraged to create new materials with desired characteristics .
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that triazole derivatives can interact with multiple receptors . They are important types of molecules and play a main role in cell biology .
Mode of Action
Triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacological properties .
Biochemical Pathways
It’s known that indole derivatives, which are structurally similar to triazole derivatives, can affect a wide range of biological activities .
Pharmacokinetics
It’s known that triazole derivatives can improve pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
It’s known that triazole derivatives can exhibit various biologically vital properties .
Action Environment
It’s known that the compounds synthesized are thermally stable .
Propiedades
IUPAC Name |
2-(3-chloro-5-methyl-1,2,4-triazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c1-3-7-5(6)8-9(3)2-4(10)11/h2H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDJMQHJDWHOQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-bromobenzamide](/img/structure/B2957587.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2957588.png)



![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2957594.png)


![({1-[5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-4-yl}methyl)amine](/img/structure/B2957597.png)
![3-(3-Chlorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2957598.png)


![1-[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-naphthalen-2-yloxyethanone](/img/structure/B2957604.png)
![2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2957606.png)